molecular formula C8H10ClNO B13032769 (4-Chloro-2-(methylamino)phenyl)methanol

(4-Chloro-2-(methylamino)phenyl)methanol

Cat. No.: B13032769
M. Wt: 171.62 g/mol
InChI Key: DTLXWIWDGVQVEG-UHFFFAOYSA-N
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Description

(4-Chloro-2-(methylamino)phenyl)methanol, with the CAS number 951883-91-3 and molecular formula C 8 H 10 ClNO, is a benzyl alcohol derivative of interest in chemical and pharmaceutical research . This compound, which has a molecular weight of 171.62 g/mol, features both a hydroxymethyl group and a methylamino group on a chlorinated benzene ring, making it a versatile intermediate or building block for the synthesis of more complex molecules . While specific pharmacological applications for this exact molecule are not widely reported in the available literature, its structural features are common in medicinal chemistry. Related chlorophenyl methanol derivatives are investigated as key precursors in the synthesis of bioactive molecules and drug candidates . For instance, enantiopure diaryl carbinols, which share a similar structural motif, are crucial precursors for drugs with antitussive (cough-suppressing) and antiemetic (anti-vomiting) properties, as well as for active pharmaceutical ingredients (APIs) that relax bronchial muscles . Researchers may explore this compound as a scaffold for developing new therapeutic agents or for studying structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate personal protective equipment (PPE) and adhere to all relevant safety regulations.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

[4-chloro-2-(methylamino)phenyl]methanol

InChI

InChI=1S/C8H10ClNO/c1-10-8-4-7(9)3-2-6(8)5-11/h2-4,10-11H,5H2,1H3

InChI Key

DTLXWIWDGVQVEG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)CO

Origin of Product

United States

Preparation Methods

Reductive Aminomethylation of 5-Chlorosalicylaldehyde

This is the most documented and widely used synthetic route for preparing (4-Chloro-2-(methylamino)phenyl)methanol.

Reaction Scheme:
5-Chlorosalicylaldehyde + Methylamine → Schiff Base Intermediate → Reduction → this compound

Detailed Procedure:

  • Step 1: 5-Chlorosalicylaldehyde (1.00 g, 6.39 mmol) is dissolved in methanol (69 mL). Under anhydrous conditions, methylamine (40% aqueous solution, 11 mL, 126 mmol) is added. The mixture is stirred at room temperature for 2 hours to form an imine intermediate.
  • Step 2: The reaction mixture is cooled to 0°C, and sodium borohydride (0.48 g, 12.7 mmol) is added slowly. The mixture is stirred overnight at room temperature to reduce the imine to the target aminomethyl alcohol.
  • Workup: The solvent is evaporated under reduced pressure, and the crude product is purified by flash chromatography using a dichloromethane/methanol/ammonia solvent system (80:20:2).
  • Yield: 88% white solid product.
  • Characterization: LRMS shows peaks at m/z 172 and 174 corresponding to molecular ion peaks.
Reagents Conditions Yield Notes
5-Chlorosalicylaldehyde Methanol, RT, 2 h Imine formation step
Methylamine (40% aq.) Methanol, RT, 2 h Schiff base intermediate
Sodium borohydride 0°C to RT, overnight 88% Reduction of imine to alcohol
Purification Flash chromatography Dichloromethane/methanol/ammonia

Reduction of Corresponding Ketone or Aldehyde Intermediates

Alternative methods involve the reduction of ketone or aldehyde precursors bearing the appropriate substituents.

  • Starting Material: 4-Chloro-2-(methylamino)benzaldehyde or related ketones.
  • Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Solvents: Methanol, ethanol, or tetrahydrofuran (THF).
  • Conditions: Controlled temperature (0–25°C) to avoid side reactions.
  • Industrial Variation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure can also be employed for large-scale synthesis.
  • Notes: These methods provide flexibility depending on the availability of starting materials and scale.

Oxidation-Reduction Sequence for Analogous Compounds

For structurally related compounds such as 4-chlorophenyl-2-pyridyl methanol, a two-step process involving oxidation of the benzyl precursor followed by reduction is employed, which can inspire similar strategies for this compound.

  • Oxidation: Using potassium permanganate or tin anhydride in solvents like water or dioxane at 85–95°C for 4–6 hours.
  • Reduction: Sodium borohydride or potassium borohydride in methanol or ethanol at room temperature for 2–6 hours.
  • Yields: Oxidation yields ~60%, reduction yields 76–97%.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages References
Reductive Aminomethylation 5-Chlorosalicylaldehyde Methylamine, NaBH4 Methanol, RT, 2 h + 0°C to RT overnight 88 High yield, straightforward
Reduction of Ketone/Aldehyde 4-Chloro-2-(methylamino)benzaldehyde NaBH4, LiAlH4, Pd/C (catalytic) Methanol, ethanol, THF, mild temp Variable Industrial scalability
Sulfonate Intermediate Route 4-Chloro-2-methylphenol Methanesulfonic acid chloride, pyridine, nitration agents 0–80°C, acidic/alkaline cleavage High Useful for derivatives
Oxidation-Reduction Sequence 2-(p-chlorobenzyl)pyridine KMnO4, Sn anhydride, NaBH4 85–95°C oxidation, RT reduction 60–97 High purity, adaptable conditions

Research Findings and Notes

  • The reductive aminomethylation method is favored due to simplicity and high yield. The use of sodium borohydride as a reducing agent is common and effective.
  • Purification by flash chromatography using a mixture of dichloromethane, methanol, and ammonia ensures isolation of the pure product.
  • Industrial methods may prefer catalytic hydrogenation for environmental and economic reasons.
  • Alternative routes via sulfonate intermediates and nitration provide access to related compounds but are less direct for this specific target.
  • Oxidation-reduction sequences are more common for analogues but can be adapted for this compound with appropriate modifications.
  • Reaction parameters such as temperature, solvent choice, and reagent molar ratios critically affect yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-(methylamino)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (4-Chloro-2-(methylamino)phenyl)methanol involves several steps, typically starting from 4-chloro-2-methylphenol. This compound can be synthesized through the reaction of 4-chloro-2-methylphenol with formaldehyde and methylamine under controlled conditions. The resulting product exhibits distinct chemical properties, such as solubility in polar solvents and stability under standard laboratory conditions.

Biological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer cell lines. One study demonstrated that certain analogues exhibited significant cytotoxic effects against glioblastoma cells, with promising results in inhibiting tumor growth in vitro .

2. Antibacterial Properties
In addition to its anticancer properties, this compound has shown antibacterial activity. Compounds related to this structure were tested against both Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for developing new antibacterial agents .

Agricultural Applications

1. Herbicide Development
The chemical structure of this compound suggests potential applications in herbicide development. Its derivatives are being explored for their ability to inhibit specific enzymes involved in plant growth, making them suitable candidates for selective herbicides that target unwanted vegetation while preserving crops .

Case Studies

Study Objective Findings
Anticancer Evaluation To assess the anticancer activity of synthesized analoguesSignificant cytotoxicity against glioblastoma cell lines with IC50 values indicating effective inhibition
Antibacterial Testing To evaluate antibacterial properties against various bacterial strainsPromising MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria
Herbicide Efficacy To investigate the potential use as a selective herbicideDemonstrated inhibition of key enzymes in plant growth pathways, suggesting herbicidal activity

Mechanism of Action

The mechanism of action of (4-Chloro-2-(methylamino)phenyl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl-Methanol Backbones

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Key Properties Reference(s)
(4-Chloro-2-(methylamino)phenyl)methanol -Cl (C4), -NHCH₃ (C2), -CH₂OH (C1) C₈H₁₀ClNO Moderate lipophilicity (log k ≈ 2.5–3.0); HOMO orbitals near methylamino group
4-Chlorobenzyl alcohol -Cl (C4), -CH₂OH (C1) C₇H₇ClO Higher log k (~3.2) due to absence of polar -NHCH₃ group; lower solubility
[4-Chloro-2-(1-phenylethenyl)phenyl]methanol -Cl (C4), -CH₂OH (C1), -CH=CHPh (C2) C₁₅H₁₃ClO Extended conjugation lowers HOMO energy; log k ≈ 3.8
N-(4-Chloro-2-{[...]phenyl)methanesulfonamide -Cl (C4), -SO₂NHCH₃ (C2), -CH₂OH (C1) C₈H₁₁ClNO₃S Increased acidity (pKa ~8.5) due to sulfonamide group
Key Observations :
  • Lipophilicity: The methylamino group in this compound reduces log k compared to non-polar analogs like 4-chlorobenzyl alcohol .
  • Electronic Effects : Substituents like -NHCH₃ and -SO₂NHCH₃ alter electron density, affecting reactivity. For example, sulfonamide derivatives exhibit stronger hydrogen-bonding capacity .
  • Synthetic Flexibility: Chlorophenyl-methanol derivatives serve as intermediates for carbamates (e.g., 4-chloro-2-carbamoylphenyl alkyl carbamates) and coumarin hybrids (e.g., 4-chloro-3-formylcoumarin derivatives) .

Functional Group Variations in Analogous Structures

Key Observations :
  • Carbamates: Alkyl carbamates (e.g., 4a–i) exhibit higher log k values than the parent methanol due to increased hydrophobicity .
  • Coumarin Hybrids : The chlorine atom enhances electrophilicity, facilitating nucleophilic substitutions in drug design .
  • Metabolic Stability: N-demethylation of methylamino groups (e.g., in quinoline carboxamides) is a common metabolic pathway, impacting bioavailability .

Electronic and Spectroscopic Comparisons

  • NMR Signatures: this compound: δ 7.25–7.10 (aromatic protons), δ 4.65 (broad -OH), δ 2.85 (-NHCH₃) . Bis(4-chlorophenyl)(methylamino)methanol (Specs compound): δ 7.35–7.15 (aromatic), δ 3.90 (-CH₂OH), δ 2.75 (-NHCH₃) .
  • HOMO/LUMO Profiles: The Specs compound’s HOMO is localized on the bis(4-chlorophenyl)methanol moiety, while the target compound’s HOMO resides near the methylamino group, influencing redox behavior .

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